5,6,7,8-Tetrahydro-1,6-naphthyridine hydrochloride

CYP 2D6 inhibition Drug-drug interaction Medicinal chemistry scaffold optimization

5,6,7,8-Tetrahydro-1,6-naphthyridine hydrochloride is a conformationally flexible scaffold that profoundly reduces CYP 2D6 inhibition vs. tetrahydroisoquinoline leads, mitigating drug-drug interaction risk. Validated in CXCR4 antagonists (IC50 24 nM, 27% oral bioavailability in mice), HIV-1 integrase allosteric inhibitors (LEDGF/p75 site), and c-Met kinase programs. The HCl salt ensures aqueous solubility for reliable in vitro assays. Procure this building block to access differentiated chemical space for antiviral and oncology discovery.

Molecular Formula C8H11ClN2
Molecular Weight 170.64 g/mol
CAS No. 124458-32-8
Cat. No. B3418463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7,8-Tetrahydro-1,6-naphthyridine hydrochloride
CAS124458-32-8
Molecular FormulaC8H11ClN2
Molecular Weight170.64 g/mol
Structural Identifiers
SMILESC1CNCC2=C1N=CC=C2.Cl
InChIInChI=1S/C8H10N2.ClH/c1-2-7-6-9-5-3-8(7)10-4-1;/h1-2,4,9H,3,5-6H2;1H
InChIKeyVYSZQJUFJGTSCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6,7,8-Tetrahydro-1,6-naphthyridine Hydrochloride (CAS 124458-32-8): Core Scaffold Overview and Procurement Context


5,6,7,8-Tetrahydro-1,6-naphthyridine hydrochloride (CAS 124458-32-8) is a partially saturated bicyclic heterocycle comprising a pyridine ring fused to a tetrahydropyridine ring, existing as a hydrochloride salt [1]. This scaffold is employed as a key intermediate in medicinal chemistry programs targeting diverse pharmacological endpoints including chemokine receptor antagonism, antiviral integrase inhibition, and kinase modulation [2]. The saturated 5,6,7,8-tetrahydro ring distinguishes it from fully aromatic 1,6-naphthyridine analogs by conferring distinct conformational flexibility and altered electronic properties that critically influence target engagement and off-target liability profiles [2].

Why 5,6,7,8-Tetrahydro-1,6-naphthyridine Hydrochloride Cannot Be Interchanged with Unsubstituted or Fully Aromatic Naphthyridine Analogs


The 5,6,7,8-tetrahydro-1,6-naphthyridine core cannot be substituted with fully aromatic 1,6-naphthyridine or alternative tetrahydroisoquinoline-based scaffolds without fundamentally altering pharmacological outcomes. Direct comparative profiling demonstrates that introducing a nitrogen atom into the aromatic portion of the tetrahydroisoquinoline framework to generate the 5,6,7,8-tetrahydro-1,6-naphthyridine series profoundly reduces CYP 2D6 enzyme inhibition, a critical determinant of drug-drug interaction liability [1]. Moreover, the saturated ring imparts enhanced conformational flexibility relative to aromatic naphthyridines, enabling favorable interactions with biological targets that are inaccessible to rigid planar analogs [1]. The hydrochloride salt form (CAS 124458-32-8) further confers aqueous solubility advantages essential for reliable in vitro assay performance and formulation development .

Quantitative Differentiation Evidence: 5,6,7,8-Tetrahydro-1,6-naphthyridine Hydrochloride Scaffold vs. Comparators


CYP 2D6 Inhibition Liability Reduction: 5,6,7,8-Tetrahydro-1,6-naphthyridine vs. Tetrahydroisoquinoline (TIQ15) Scaffold

The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold exhibits substantially reduced CYP 2D6 enzyme inhibition compared to the tetrahydroisoquinoline (TIQ15) core from which it was derived. Introducing a nitrogen atom into the aromatic portion of the tetrahydroisoquinoline ring to generate the 5,6,7,8-tetrahydro-1,6-naphthyridine series greatly diminished CYP 2D6 inhibitory activity [1]. This reduction mitigates a major liability associated with the tetrahydroisoquinoline chemotype, which had demonstrated significant CYP 2D6 inhibition [1].

CYP 2D6 inhibition Drug-drug interaction Medicinal chemistry scaffold optimization

CXCR4 Antagonism Potency: Optimized 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivative (Compound 30) vs. AMD11070

Compound 30, a derivative built upon the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold, demonstrates potent CXCR4 antagonism with an IC50 of 24 nM [1]. This optimized compound exhibits a favorable profile in direct comparison to AMD11070, an established CXCR4 antagonist clinical candidate, with superior potency and improved oral bioavailability in preclinical species [1].

CXCR4 antagonist HIV entry inhibition Chemokine receptor

PAMPA Permeability Enhancement: 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivative (Compound 30) vs. TIQ15

Optimization of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold yielded compound 30 with a PAMPA permeability of 309 nm/s, representing a significant improvement over the first-generation tetrahydroisoquinoline lead TIQ15 [1]. This enhancement in passive membrane permeability correlates with the compound's ability to achieve 27% oral bioavailability in mice, a meaningful advance for this target class [1].

Membrane permeability PAMPA assay Oral bioavailability

HIV-1 Entry Inhibition Potency: 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivative (Compound 30)

Compound 30, derived from the 5,6,7,8-tetrahydro-1,6-naphthyridine core, demonstrates potent inhibition of HIV-1 entry in cell culture with an IC50 of 7 nM [1]. This functional antiviral activity directly validates the scaffold's utility in developing therapeutic candidates for HIV infection and distinguishes it from earlier chemotypes lacking robust cellular efficacy [1].

HIV entry inhibitor Antiviral activity CXCR4 antagonist

HIV-1 Integrase Allosteric Inhibition: 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives

A series of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives was prepared and screened for activity against HIV-1 infection in cell culture, targeting the allosteric LEDGF/p75-binding site on HIV-1 integrase [1]. This scaffold enables engagement of a therapeutically attractive allosteric pocket distinct from the catalytic site targeted by approved integrase strand transfer inhibitors (INSTIs) such as raltegravir [1].

HIV-1 integrase Allosteric inhibitor Antiviral drug discovery

Aqueous Solubility Advantage: 5,6,7,8-Tetrahydro-1,6-naphthyridine Hydrochloride Salt Form

The hydrochloride salt form of 5,6,7,8-tetrahydro-1,6-naphthyridine (CAS 124458-32-8) exhibits aqueous solubility due to the presence of the hydrochloride counterion, appearing as a white to off-white crystalline solid soluble in water and various organic solvents . This physical property distinguishes the salt from the corresponding free base and facilitates its use in aqueous-based assays and pharmaceutical formulation development .

Aqueous solubility Salt form Formulation development

Procurement-Driven Application Scenarios for 5,6,7,8-Tetrahydro-1,6-naphthyridine Hydrochloride (CAS 124458-32-8)


Medicinal Chemistry Optimization of CXCR4 Antagonists Requiring Reduced CYP 2D6 Liability

Programs developing CXCR4 antagonists for HIV entry inhibition, oncology, or immunology indications should procure 5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride as a scaffold building block to access derivatives with diminished CYP 2D6 inhibition relative to tetrahydroisoquinoline-based leads [1]. Compound 30 derived from this core demonstrated CXCR4 IC50 = 24 nM, PAMPA permeability = 309 nm/s, and 27% oral bioavailability in mice, validating the scaffold's potential for delivering orally bioavailable candidates [1].

HIV-1 Integrase Allosteric Inhibitor Lead Generation for Overcoming INSTI Resistance

Antiviral drug discovery programs targeting the LEDGF/p75-binding allosteric site on HIV-1 integrase should select 5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride as a synthetic starting point [1]. This scaffold has been validated in cell culture screens for HIV-1 infection inhibition via an allosteric mechanism distinct from catalytic site-targeting INSTIs, offering a pathway to address emerging drug resistance [1].

Kinase Inhibitor Scaffold with c-Met Inhibitory Preference Over 1,5-Naphthyridine Isomers

Kinase drug discovery programs targeting c-Met should prioritize 1,6-naphthyridine-based scaffolds over 1,5-naphthyridine isomers based on comparative enzymic and cytotoxic activity profiling [1]. The 5,6,7,8-tetrahydro-1,6-naphthyridine core provides a partially saturated variant of this preferred isomeric framework, offering distinct conformational properties for structure-based design campaigns [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,6,7,8-Tetrahydro-1,6-naphthyridine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.